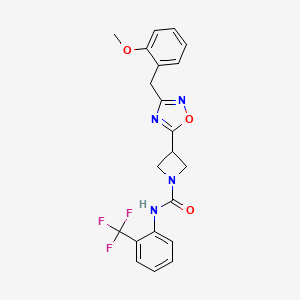

3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide

CAS No.: 1396798-06-3

Cat. No.: VC4167466

Molecular Formula: C21H19F3N4O3

Molecular Weight: 432.403

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396798-06-3 |

|---|---|

| Molecular Formula | C21H19F3N4O3 |

| Molecular Weight | 432.403 |

| IUPAC Name | 3-[3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide |

| Standard InChI | InChI=1S/C21H19F3N4O3/c1-30-17-9-5-2-6-13(17)10-18-26-19(31-27-18)14-11-28(12-14)20(29)25-16-8-4-3-7-15(16)21(22,23)24/h2-9,14H,10-12H2,1H3,(H,25,29) |

| Standard InChI Key | MQLIGVPFCQFBLE-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1CC2=NOC(=N2)C3CN(C3)C(=O)NC4=CC=CC=C4C(F)(F)F |

Introduction

Structural Features

-

Oxadiazole Ring: This ring system is known for its stability and versatility in medicinal chemistry, often contributing to the biological activity of compounds.

-

Azetidine Moiety: Azetidines are four-membered rings that can participate in various chemical reactions, making them useful in drug design.

-

Trifluoromethyl Group: This group can enhance the lipophilicity and stability of compounds, affecting their pharmacokinetic properties.

Synthesis Approaches

The synthesis of such complex molecules typically involves multi-step reactions. A common strategy includes retrosynthetic analysis to break down the target molecule into simpler precursors. This method allows chemists to identify the most efficient pathways for synthesis.

Potential Biological Activities

Compounds with similar structures often exhibit a range of biological activities, including anticancer, antibacterial, and antiviral properties. The presence of the oxadiazole ring and the trifluoromethyl group can contribute to these activities by interacting with biological targets.

Research Findings and Applications

While specific research findings on 3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide are not available, compounds with similar structures have shown promise in medicinal chemistry. For example, oxadiazole derivatives have been explored for their anticancer and antidiabetic properties .

Data Tables

Given the lack of specific data on the compound , we can consider a general overview of related compounds:

| Compound Type | Structural Features | Potential Biological Activities |

|---|---|---|

| Oxadiazole Derivatives | Oxadiazole ring, various substituents | Anticancer, antidiabetic, antibacterial |

| Azetidine Derivatives | Azetidine ring, carboxamide group | Potential pharmacological properties |

| Trifluoromethyl Substituted Compounds | Trifluoromethyl group | Enhanced lipophilicity and stability |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume